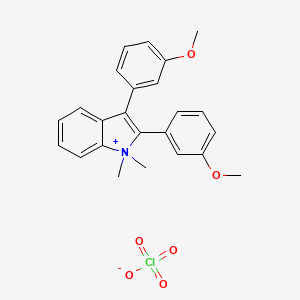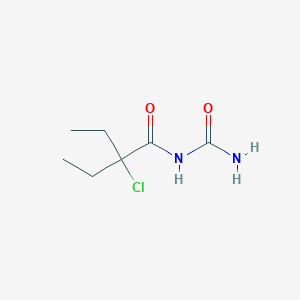
1-(2-Chloro-2-ethylbutanoyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-2-ethylbutanoyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group attached to a butanoyl moiety, which is further linked to a urea group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-2-ethylbutanoyl)urea typically involves the reaction of 2-chloro-2-ethylbutanoyl chloride with urea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
1-(2-Chloro-2-ethylbutanoyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and urea.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxo derivatives or reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: Substituted urea derivatives.
Hydrolysis: 2-chloro-2-ethylbutanoic acid and urea.
Oxidation and Reduction: Oxo derivatives or amine derivatives, respectively.
科学的研究の応用
1-(2-Chloro-2-ethylbutanoyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of 1-(2-Chloro-2-ethylbutanoyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. The urea moiety can also participate in hydrogen bonding interactions, further modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
1-(2-Chloroethyl)urea: Similar structure but lacks the butanoyl group.
1-(2-Chloro-2-methylpropanoyl)urea: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Bromo-2-ethylbutanoyl)urea: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
1-(2-Chloro-2-ethylbutanoyl)urea is unique due to the presence of both the chloroethyl and butanoyl groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
61421-89-4 |
|---|---|
分子式 |
C7H13ClN2O2 |
分子量 |
192.64 g/mol |
IUPAC名 |
N-carbamoyl-2-chloro-2-ethylbutanamide |
InChI |
InChI=1S/C7H13ClN2O2/c1-3-7(8,4-2)5(11)10-6(9)12/h3-4H2,1-2H3,(H3,9,10,11,12) |
InChIキー |
ACIVXVCFXWJISJ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C(=O)NC(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


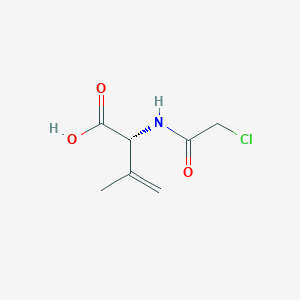
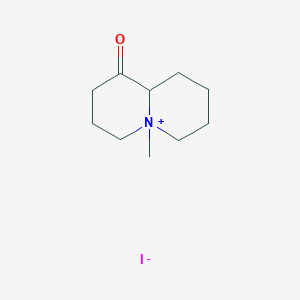
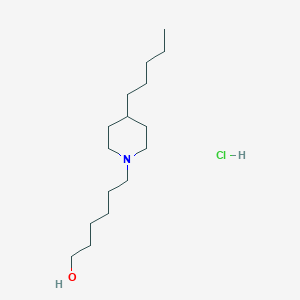
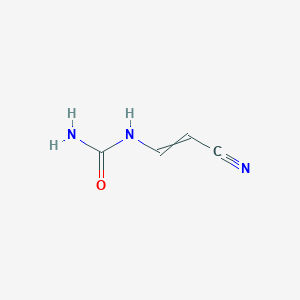


![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
methanone](/img/structure/B14588278.png)
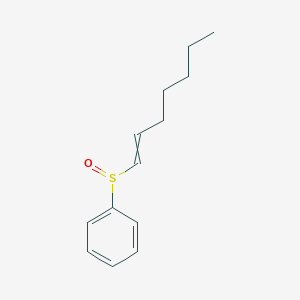
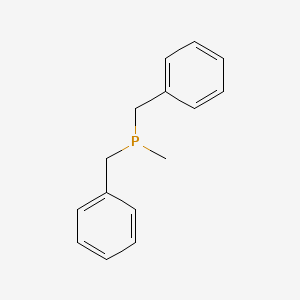
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
![1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one](/img/structure/B14588297.png)

